molecular formula C7H9ClN2O B1315561 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride CAS No. 98298-63-6

1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride

Cat. No. B1315561
CAS RN: 98298-63-6
M. Wt: 172.61 g/mol
InChI Key: UFNVZQRBSDFSPY-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride (TMC) is a fine chemical used in the synthesis of other chemicals. It is a versatile building block for the preparation of heterocycles and has been shown to be an effective reagent for the synthesis of complex compounds .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .


Molecular Structure Analysis

The 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride molecule contains a total of 20 bond(s). There are 11 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 acyl halogenide(s) (aromatic), and 1 Pyrazole(s) .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The molecular formula of 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride is C7H9ClN2O, and its molecular weight is 172.61 .

Scientific Research Applications

Application 1: Synthesis of Heterocycles

  • Summary : This compound is used as a building block for the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals, agricultural chemicals, and materials science .

Application 2: One-Pot Synthesis

  • Summary : The compound is involved in one-pot synthesis methods, particularly in the solvent-free synthesis of 1,3,5-trisubstituted 1H-pyrazoles .

Application 3: Malonamide Derivatives

  • Summary : It forms the basis for the design and synthesis of novel malonamide derivatives with significant acaricidal and insecticidal activities .

Application 4: Organic Synthesis Intermediate

  • Summary : The compound is used as an intermediate in organic chemical synthesis .

Future Directions

While specific future directions for 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride are not available, pyrazoles in general have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

1,3,5-trimethylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-4-6(7(8)11)5(2)10(3)9-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNVZQRBSDFSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545618
Record name 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride

CAS RN

98298-63-6
Record name 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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